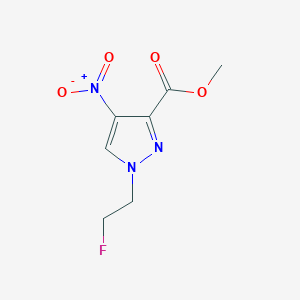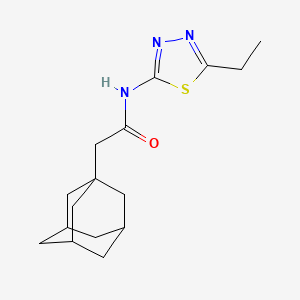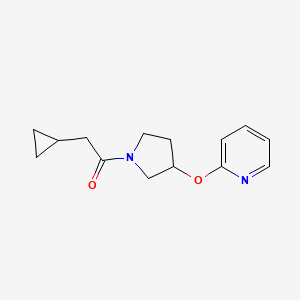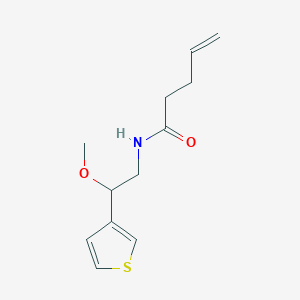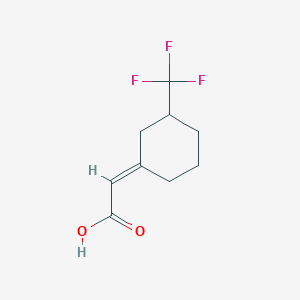
(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds involves the trifluoromethylation of carbon-centered radical intermediates . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .Molecular Structure Analysis
The molecular structure of “(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid” is characterized by the presence of a trifluoromethyl group . This group plays an important role in the properties and reactivity of the compound .Chemical Reactions Analysis
The chemical reactions involving “(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid” typically involve the trifluoromethylation of carbon-centered radical intermediates . The C–F bond is the strongest single bond in organic compounds, making the activation of the C–F bond in organic synthesis a challenging task .Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid” are influenced by the presence of the trifluoromethyl group . This group contributes to the compound’s reactivity and stability .Scientific Research Applications
Radical Trifluoromethylation
The trifluoromethyl group is increasingly important in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have opened up new avenues for drug discovery and material science . Researchers are exploring the incorporation of trifluoromethyl groups into organic molecules to enhance their properties, such as lipophilicity, metabolic stability, and bioactivity.
Fluorinated Pharmaceuticals
Trifluoromethyl-containing compounds serve as valuable synthetic targets. By introducing the trifluoromethyl group into drug molecules, researchers can modulate their pharmacokinetics, binding affinity, and metabolic pathways. These modifications often lead to improved drug efficacy and reduced side effects. The compound could be a precursor for designing novel fluorinated pharmaceuticals .
C–F Bond Activation
The C–F bond is notoriously challenging to activate in organic synthesis. Trifluoromethyl-containing compounds, with their three equivalent C–F bonds, serve as starting materials for creating diverse fluorinated molecules. Researchers explore selective C–F bond activation strategies to access novel building blocks for drug synthesis and materials science .
Deoxygenative Trifluoromethylthiolation
A fascinating method involves converting readily available carboxylic acids into trifluoromethyl thioesters. This deoxygenative trifluoromethylthiolation process uses an “umpolung” strategy, where triphenylphosphine activates an electrophilic trifluoromethylthiolating reagent. The resulting trifluoromethyl thioesters find applications in synthetic chemistry and drug development .
Mechanism of Action
Future Directions
The future directions in the study of “(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid” and similar compounds likely involve further exploration of trifluoromethylation processes . This could lead to the development of new synthetic methods and the discovery of novel trifluoromethyl-containing compounds .
properties
IUPAC Name |
(2E)-2-[3-(trifluoromethyl)cyclohexylidene]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h5,7H,1-4H2,(H,13,14)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTSSULWRABKPS-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=CC(=O)O)C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C/C(=C/C(=O)O)/C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

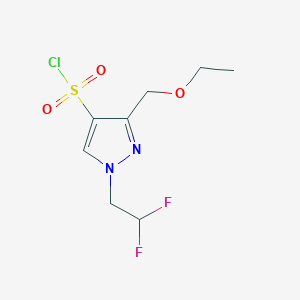
![1-(2-((4-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2737798.png)
![(Z)-methyl 2-(6-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737799.png)
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/no-structure.png)
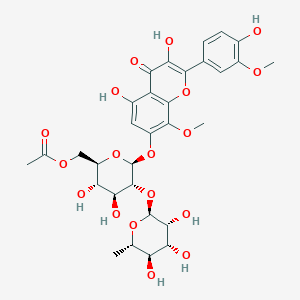
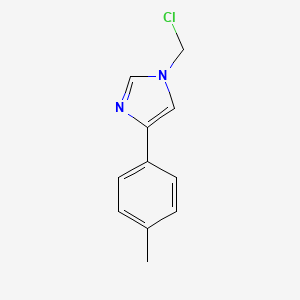
![2-[1-(2-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2737806.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2737811.png)
